Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C21H22ClN3O4S and its molecular weight is 447.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has focused on the synthesis of novel heterocyclic compounds with potential biological activities. For example, Bakhite et al. (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, indicating the interest in thieno[2,3-c]pyridine derivatives for their potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005). This suggests that Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride could also have applications in the synthesis of compounds with novel biological properties.
Potential for Biological Activity
Compounds related to the query have been synthesized and evaluated for their antimicrobial and anticancer activities. Kolisnyk et al. (2015) synthesized a series of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and evaluated their antimicrobial activity, finding some compounds to exhibit significant activity against various bacterial strains (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). This indicates that derivatives of thieno[2,3-c]pyridine, like the compound , may also hold potential for developing new antimicrobial agents.
Synthetic Methodologies
Research into synthetic methodologies for related compounds could provide insights into more efficient production or functionalization of this compound. For instance, Zhu, Lan, & Kwon (2003) reported on an expedient phosphine-catalyzed [4 + 2] annulation for the synthesis of highly functionalized tetrahydropyridines, which could be applicable to the synthesis or modification of the compound of interest (Zhu, Lan, & Kwon, 2003).
Mechanism of Action
Isoxazole
It has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .
Tetrahydrothieno[2,3-c]pyridine
Tetrahydrothieno[2,3-c]pyridine is a type of heterocyclic compound. Heterocyclic compounds have attracted considerable attention as they act as a bridge between chemical and life sciences .
Properties
IUPAC Name |
methyl 6-benzyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S.ClH/c1-13-10-16(28-23-13)19(25)22-20-18(21(26)27-2)15-8-9-24(12-17(15)29-20)11-14-6-4-3-5-7-14;/h3-7,10H,8-9,11-12H2,1-2H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERJGRJLIBKLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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